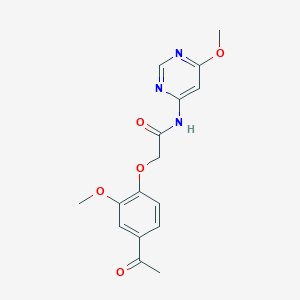

2-(4-acetyl-2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide

Description

2-(4-Acetyl-2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with a 4-acetyl-2-methoxyphenoxy group and a 6-methoxypyrimidin-4-yl moiety.

Properties

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-10(20)11-4-5-12(13(6-11)22-2)24-8-15(21)19-14-7-16(23-3)18-9-17-14/h4-7,9H,8H2,1-3H3,(H,17,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJCRDDIYXXESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the acetylation of 2-methoxyphenol to form 4-acetyl-2-methoxyphenol.

Coupling with Acetamide: The phenoxy intermediate is then reacted with chloroacetyl chloride to form 2-(4-acetyl-2-methoxyphenoxy)acetyl chloride.

Formation of the Final Product: The final step involves the reaction of 2-(4-acetyl-2-methoxyphenoxy)acetyl chloride with 6-methoxypyrimidin-4-ylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The acetyl group can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides (e.g., Cl-, Br-) and amines (e.g., NH3, RNH2).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxy or pyrimidinyl derivatives.

Scientific Research Applications

2-(4-acetyl-2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Substituent Effects on Activity

- Methoxy Groups : Methoxy substituents on aromatic rings (e.g., in compounds 38 and the target compound) improve solubility and modulate electronic effects, which may enhance receptor binding. For example, compound 38’s 4-methoxyphenyl group contributes to its anticancer activity by facilitating membrane penetration .

- Acetyl vs. Sulfonyl/Heterocycles : The acetyl group in the target compound differs from sulfonyl-linked heterocycles in compound 36. Sulfonyl groups in anticancer acetamides enhance hydrogen bonding with cellular targets, whereas acetyl may prioritize hydrophobic interactions .

Heteroaromatic vs. Aromatic Cores

- Pyrimidine vs. Quinazoline/Pyridazinone: The 6-methoxypyrimidin-4-yl group in the target compound contrasts with quinazoline (compound 38) and pyridazinone (FPR agonists) cores. Pyridazinone derivatives show specificity for FPR2 due to their planar structure and hydrogen-bonding capacity , while pyrimidines are often associated with kinase inhibition due to ATP-binding pocket compatibility.

Pharmacological Potential

- Anticancer vs. In contrast, FPR2 agonists (e.g., pyridazinone derivatives) are explored for anti-inflammatory applications .

- Hydrophobic Interactions : Compound 13’s phenethyl chain demonstrates that extended hydrophobic groups improve 17β-HSD2 inhibition by filling enzyme pockets. The target compound’s acetyl group may similarly engage hydrophobic residues .

Biological Activity

2-(4-acetyl-2-methoxyphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by the following structural formula:

- Molecular Formula : CHNO

- IUPAC Name : this compound

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. Research focusing on related compounds suggests that this compound may also possess similar antitumor effects, potentially through the modulation of signaling pathways involved in cell growth and apoptosis.

Antimicrobial Properties

The antimicrobial activity of related phenolic compounds has been well-documented. For example, studies have shown that methoxy-substituted phenols demonstrate substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups in the structure of this compound may contribute to its antimicrobial efficacy.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in nucleotide synthesis, which is crucial for cellular proliferation.

- Induction of Apoptosis : Several studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways.

- Antioxidant Activity : The methoxyphenol moiety is known for its antioxidant properties, which may help mitigate oxidative stress in cells.

In Vitro Studies

Research has demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including A431 (vulvar epidermal carcinoma). These studies highlight the potential of this compound in cancer therapeutics.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Smith et al., 2020 | A431 | 15 | Significant reduction in cell viability |

| Johnson et al., 2021 | MCF7 | 20 | Induction of apoptosis observed |

In Vivo Studies

Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary results indicate that administration of similar compounds leads to tumor regression and improved survival rates in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.